molecular formula C15H16N2O2 B2631865 N-allyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862814-39-9

N-allyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2631865
CAS RN: 862814-39-9
M. Wt: 256.305
InChI Key: PWCFOZFIGMSZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as AM-694, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound belongs to the class of indole-based cannabinoids, which have been found to possess a range of pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

1. Potential in Cannabinoid Receptor Research

N-allyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide derivatives exhibit potent and selective ligand properties for cannabinoid receptors. For instance, a fluorinated derivative from a series of indol-3-yl-oxoacetamides was identified as a potent and selective CB2 ligand, demonstrating its potential for therapeutic applications in areas modulated by cannabinoid receptors, including pain, mood disorders, and immune system modulation (Moldovan et al., 2017).

2. Importance in Marine Chemical Space and Antidepressant Action

Marine-derived indole alkaloids, including those related to N-allyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, demonstrate significant potential as antidepressant and sedative drug leads. This showcases the chemical's role in exploring marine chemical space and its importance in drug discovery, particularly in mental health therapeutics (Ibrahim et al., 2017).

3. Intermediate in Pharmaceutical Synthesis

Compounds related to N-allyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide serve as intermediates in the synthesis of pharmaceutically active molecules. For example, the allylation of indoles with allylic alcohols, involving these compounds, is a strategic step in synthesizing active pharmaceutical ingredients, illustrating the compound's role in medicinal chemistry (Atia & Kimura, 2021).

4. Utility in Synthesizing Novel Isoxazolines and Isoxazoles

The compound and its related derivatives are pivotal in synthesizing novel isoxazolines and isoxazoles with potential biological activities. This highlights its significance in the field of organic chemistry and drug design, contributing to the diversity of therapeutically relevant compounds (Rahmouni et al., 2014).

5. Role in Synthesizing N-Allyl-2-halogen Phenylamine Derivatives

properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-2-oxo-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-4-9-16-15(19)14(18)13-10(2)17(3)12-8-6-5-7-11(12)13/h4-8H,1,9H2,2-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCFOZFIGMSZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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